1-Iodohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOOTOPTCJRUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049341 | |

| Record name | 1-Iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-45-9, 25495-92-5 | |

| Record name | 1-Iodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-IODOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-IODOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27F4BFU2DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Iodohexane: Core Identifiers, Properties, and Protocols

This guide provides a comprehensive technical overview of 1-iodooxane, a crucial alkylating agent in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the foundational identifiers, physicochemical properties, and established protocols related to this compound. The information herein is synthesized from authoritative databases and peer-reviewed literature to ensure accuracy and reliability.

Chemical Identity and Core Identifiers

1-Iodohexane is a linear alkyl halide, specifically a saturated hydrocarbon chain of six carbons where a primary hydrogen has been substituted with an iodine atom.[2] The unequivocal identification of chemical compounds is paramount in scientific research and industrial applications to ensure reproducibility and safety. A variety of identifiers are used to categorize and reference 1-iodooxane, each serving a distinct purpose in different databases and regulatory frameworks.

The primary identifier for any chemical substance is its Chemical Abstracts Service (CAS) Registry Number.

This unique numerical identifier is assigned by the Chemical Abstracts Service and is the most common and reliable identifier used in chemical literature and databases worldwide. Beyond the CAS number, several other systems are employed to describe the molecule's structure and composition.

Nomenclature and Structural Representations

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][3] However, it is also commonly known by several synonyms:

Structural and line notation identifiers provide a machine-readable format for the compound's atomic connectivity.

Database and Regulatory Identifiers

For cross-referencing across various chemical and regulatory databases, the following identifiers are essential:

| Identifier Type | Identifier | Source (Example) |

| PubChem CID | 12527 | PubChem[1][3] |

| EC Number | 211-339-0 | European Chemicals Agency (ECHA)[1][8] |

| UNII | 27F4BFU2DR | FDA Global Substance Registration System[1] |

| Beilstein/REAXYS | 505971 | Elsevier[8][9] |

| DSSTox Substance ID | DTXSID2049341 | US EPA[1][10] |

The following diagram illustrates the logical relationship between these core identifiers, from the fundamental chemical structure to its various representations in nomenclature and databases.

Caption: Interconnectivity of this compound identifiers.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 1-iodooxane is critical for its handling, storage, and application in experimental design. It is a colorless to light yellow liquid that is practically insoluble in water.[1][11] Due to its sensitivity to light, it is often supplied with copper as a stabilizer.[1][8][11]

Quantitative Physical Data

The key physical properties of 1-iodooxane are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 212.07 g/mol | [1][3][5] |

| Density | 1.437 g/cm³ at 25 °C | [1][4][8] |

| Boiling Point | 179-181 °C | [1][4][12] |

| Melting Point | -75 °C | [1][4] |

| Flash Point | 61 °C (141.8 °F) | [8][12] |

| Refractive Index (n²⁰/D) | 1.492 | [4][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 1-iodooxane.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the protons along the hexane chain. The protons on the carbon adjacent to the iodine atom (C1) are the most deshielded.

-

¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms of the hexane chain.[2]

-

Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching and bending vibrations for the alkyl chain.[6]

Synthesis Protocols

This compound is a valuable intermediate in organic synthesis and can be prepared through several established methods.[2] Two common laboratory-scale synthesis protocols are detailed below. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Protocol 1: Finkelstein Reaction from 1-Bromohexane

This classic nucleophilic substitution reaction is an efficient method for preparing primary iodoalkanes. The reaction involves treating an alkyl bromide or chloride with an excess of sodium iodide in acetone. The equilibrium is driven to the product side by the precipitation of the less soluble sodium bromide or chloride in acetone.

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromohexane in anhydrous acetone.

-

Reagent Addition: Add a molar excess (typically 1.5 equivalents) of sodium iodide to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the formation of a white precipitate (NaBr).

-

Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium salt.

-

Purification: Evaporate the acetone under reduced pressure. The resulting crude 1-iodooxane can be purified by distillation.

Protocol 2: Iodination of 1-Hexanol

This method involves the conversion of the primary alcohol, 1-hexanol, to 1-iodooxane using iodine and triphenylphosphine.[1] This reaction proceeds via the formation of a phosphonium iodide intermediate.

Methodology:

-

Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), combine triphenylphosphine and a suitable solvent like dichloromethane.

-

Reagent Addition: Slowly add iodine to the stirred solution. The mixture will turn into a dark solution of the triphenylphosphine-iodine adduct.

-

Alcohol Addition: Add 1-hexanol dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the 1-iodooxane from the triphenylphosphine oxide byproduct.[2]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis.

Safety and Handling

This compound is a combustible liquid and is considered hazardous.[12] It can cause skin and serious eye irritation and may cause respiratory irritation.[3][12] It is also harmful if swallowed.[3]

-

Personal Protective Equipment (PPE): Always handle 1-iodooxane in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][13]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, open flames, and strong oxidizing agents.[2][12] As it is light-sensitive, it should be stored in an opaque or amber container.[1][2]

-

Disposal: Dispose of waste materials according to local, state, and federal regulations.[12]

Applications in Research and Development

This compound serves as a key building block in organic synthesis, primarily as an alkylating agent.[1] It is used to introduce a hexyl group into various molecules. For instance, it undergoes palladium-catalyzed cross-coupling reactions with organoboranes to form larger alkanes, such as tetradecane.[4][8] Its utility extends to the synthesis of more complex organic structures in the development of new pharmaceuticals and materials.

References

-

This compound. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

This compound (C6H13I). (n.d.). PubChem Lite. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12527, this compound. Retrieved January 5, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook (Gas phase ion energetics data). Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook (IR Spectrum). Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook (Condensed phase thermochemistry data). Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook (Mass spectrum). Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]

-

1-Iodo-1H,1H-perfluorohexane. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-Iodhexan. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

1-Chloro-6-iodohexane. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Chemical-Suppliers.com. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H13I | CID 12527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 638-45-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Hexane, 1-iodo- [webbook.nist.gov]

- 7. PubChemLite - this compound (C6H13I) [pubchemlite.lcsb.uni.lu]

- 8. 1-ヨードヘキサン contains copper as stabilizer, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-碘己烷 contains copper as stabilizer, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. 1-Iodhexan – Wikipedia [de.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

1-Iodohexane: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

January 5, 2026

Abstract

1-Iodohexane is a primary alkyl halide that serves as a cornerstone reagent in organic synthesis, finding extensive application in the pharmaceutical and material science industries.[1] The high reactivity of the carbon-iodine bond makes it an exceptional substrate for nucleophilic substitution reactions, enabling the facile introduction of a hexyl moiety into a diverse range of molecular architectures.[1] This guide provides a detailed technical examination of the molecular structure, chemical formula, and physicochemical properties of this compound. It further explores its synthesis, reactivity, and critical applications, offering scientifically grounded insights and comprehensive experimental protocols to empower researchers and drug development professionals in the strategic use of this versatile compound.

Core Molecular Attributes: Structure and Formula

A foundational understanding of a chemical reagent begins with its precise molecular identity. This section delineates the fundamental structural and formulaic characteristics of this compound.

Chemical Formula

The molecular formula for this compound is C6H13I .[2][3][4][5][6][7][8][9] This formula concisely represents the elemental composition of the molecule, indicating the presence of six carbon atoms, thirteen hydrogen atoms, and a single iodine atom.[6]

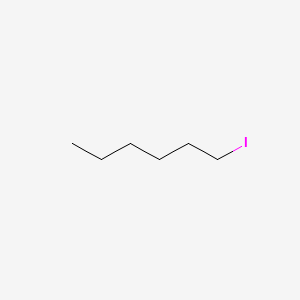

Molecular Structure

This compound is a linear alkyl halide featuring a six-carbon chain (hexane) with an iodine atom bonded to a terminal carbon.[10][11] This structural arrangement is fundamental to its chemical behavior.

Visualizing the Molecular Architecture

The logical relationship between the atoms in this compound can be represented as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H13I | CID 12527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. This compound | 638-45-9 [chemicalbook.com]

- 8. CAS 638-45-9: this compound | CymitQuimica [cymitquimica.com]

- 9. A13784.36 [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-iodohexane (CAS 638-45-9), with a primary focus on its boiling and melting points. As a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and material science sectors, a thorough understanding of these properties is critical for its effective handling, purification, and application. This document delineates the theoretical basis for the observed thermal properties, offers detailed, field-proven experimental protocols for their determination, and presents key spectroscopic data for compound verification. The synthesis of this compound is also discussed to provide a complete lifecycle context.

Introduction to this compound

This compound, also known as hexyl iodide, is a primary alkyl halide that serves as a versatile reagent in a multitude of chemical transformations.[1] Its utility as an alkylating agent is well-established, enabling the introduction of a hexyl moiety into various molecular frameworks.[2] The carbon-iodine bond, being the least stable among the halogens, imparts high reactivity to this compound, making it an excellent substrate for nucleophilic substitution (SN2) reactions and the formation of organometallic compounds.[2] This reactivity profile, however, also necessitates careful handling and storage, often stabilized with copper, to prevent degradation.[3][4]

Physicochemical Properties of this compound

The physical state and behavior of this compound under varying conditions are dictated by its molecular structure and the interplay of intermolecular forces. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃I | [1] |

| Molecular Weight | 212.07 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 179-181 °C (at 760 mmHg) | [1][5] |

| Melting Point | -75 °C | [1][5] |

| Density | 1.437 g/cm³ at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.4928 | [5] |

| Solubility | Practically insoluble in water; soluble in organic solvents.[5] | |

| CAS Number | 638-45-9 | [1] |

The Science Behind the Boiling and Melting Points

The boiling and melting points of this compound are a direct consequence of the intermolecular forces present between its molecules. For non-polar to weakly polar molecules like this compound, the primary forces at play are van der Waals forces, which can be subdivided into London dispersion forces and dipole-dipole interactions.[6][7]

-

London Dispersion Forces: These are temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within the molecules. The strength of these forces increases with the number of electrons and the surface area of the molecule.[6] As iodine is a large atom with a high number of electrons, this compound exhibits significant London dispersion forces, which are the dominant intermolecular interaction.[6][8] This is a key reason for its relatively high boiling point compared to other hexyl halides.[9]

-

Dipole-Dipole Interactions: The carbon-iodine bond is weakly polar due to the small difference in electronegativity between carbon (2.55) and iodine (2.66). This results in a small permanent dipole moment, leading to weak dipole-dipole interactions between this compound molecules.[10] While present, these forces are significantly weaker than the London dispersion forces.[6]

The following diagram illustrates the relationship between the molecular structure of this compound and the intermolecular forces that govern its boiling point.

Caption: Intermolecular forces influencing the boiling point of this compound.

Experimental Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points is crucial for verifying the purity and identity of this compound. The following are standard, reliable protocols.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at the ambient atmospheric pressure.[11]

Protocol:

-

Apparatus Setup: Assemble a micro-reflux apparatus consisting of a small round-bottom flask, a condenser, and a thermometer positioned such that the bulb is just below the side arm of the condenser.

-

Sample Preparation: Place approximately 2-3 mL of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the reflux ring of the condensing vapor. The temperature at which this ring stabilizes and remains constant is the boiling point.

-

Validation: The system is self-validating as a stable reflux ring indicates that the vapor pressure of the liquid equals the atmospheric pressure. Record the atmospheric pressure at the time of the experiment for corrected boiling point calculations if necessary.

Caption: Experimental workflow for the synthesis of this compound via the Finkelstein reaction.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in the hexyl chain. The triplet corresponding to the methylene group adjacent to the iodine atom (–CH₂–I) is typically found furthest downfield. [12][13]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the hexyl chain, with the carbon atom bonded to iodine appearing at the lowest field. [12]* IR (Infrared) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching and bending vibrations. The C-I stretching frequency is typically observed in the far-infrared region (around 500-600 cm⁻¹) and may be difficult to observe with standard instrumentation. [14][15]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. [1]It is harmful if swallowed and can cause skin and eye irritation. [12]Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. It is also light-sensitive and should be stored in a cool, dark place in a tightly sealed container. [1]

Conclusion

This technical guide has provided a detailed overview of the boiling and melting points of this compound, grounded in the principles of intermolecular forces. The experimental protocols for the determination of these properties and the synthesis of the compound are robust and validated. A thorough understanding of these fundamental characteristics is essential for the successful application of this compound in research and development.

References

-

OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. [Link]

-

Chemistry LibreTexts. (2019). 7.3: Physical Properties of Alkyl Halides. [Link]

-

AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes. [Link]

-

Vedantu. (n.d.). The boiling points of alkyl halide are higher than class 11 chemistry CBSE. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. [Link]

-

Organic Syntheses. (n.d.). iodocyclohexane. [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination | Resource. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vernier.com [vernier.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. adichemistry.com [adichemistry.com]

- 8. echemi.com [echemi.com]

- 9. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 10. The boiling points of alkyl halide are higher than class 11 chemistry CBSE [vedantu.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. This compound | C6H13I | CID 12527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(638-45-9) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(638-45-9) IR Spectrum [m.chemicalbook.com]

- 15. Hexane, 1-iodo- [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of 1-Iodohexane in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodohexane is a pivotal alkylating agent in organic synthesis, valued for its ability to introduce a hexyl moiety into a diverse range of molecules. A comprehensive understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating stable solutions. This guide provides a thorough examination of the solubility of this compound, grounded in fundamental physicochemical principles and supported by detailed experimental methodologies. While quantitative solubility data is not extensively documented in public literature, this guide equips researchers with the necessary tools to determine these values empirically.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a colorless to light-yellow liquid haloalkane.[1] The presence of a terminal iodine atom on a six-carbon chain imparts a degree of polarity to the molecule; however, the nonpolar character of the hexyl chain is the dominant factor influencing its solubility.[2]

Key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃I | [3][4] |

| Molecular Weight | 212.07 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Density | 1.437 g/mL at 25 °C | [3][6][7] |

| Boiling Point | 179-180 °C | [6][7] |

| Melting Point | -75 °C | [3][7] |

| Refractive Index (n20/D) | 1.492 | [6][7] |

| Solubility in Water | Practically insoluble | [3] |

Principles of Solubility and Qualitative Assessment

The adage "like dissolves like" is the cornerstone for predicting the solubility of non-ionic compounds like this compound.[2] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play for this compound are London dispersion forces, given its largely nonpolar structure.

Consequently, this compound exhibits high solubility or miscibility in nonpolar and weakly polar organic solvents, where the energy required to break the existing solute-solute and solvent-solvent interactions is adequately compensated by the formation of new solute-solvent interactions. Conversely, its solubility is exceedingly low in highly polar solvents such as water, as the strong hydrogen bonding network between water molecules cannot be overcome by the weaker interactions that would be formed with this compound.

A qualitative summary of the solubility of this compound in common laboratory solvents is presented in Table 2.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alkanes | Hexane | Miscible | Non-polar solvent with similar intermolecular forces to this compound.[2] |

| Aromatic Hydrocarbons | Toluene | Miscible | Non-polar aromatic solvent capable of van der Waals interactions.[2] |

| Ethers | Diethyl Ether | Miscible | Weakly polar solvent that readily dissolves non-polar compounds.[2] |

| Ketones | Acetone | Miscible | A polar aprotic solvent that is a good solvent for a wide range of compounds.[2] |

| Alcohols | Ethanol | Soluble/Miscible | While polar, the alkyl chain allows for interaction with this compound.[2] |

| Water | Water | Practically Insoluble | Highly polar solvent unable to form favorable interactions with the non-polar this compound.[3] |

Quantitative Determination of this compound Solubility: An Experimental Protocol

The following section provides a detailed, self-validating protocol for the quantitative determination of this compound solubility in a given solvent, employing the widely recognized shake-flask method followed by analysis with gas chromatography with flame-ionization detection (GC-FID).

Experimental Rationale

The shake-flask method is a robust technique for determining the equilibrium solubility of a compound.[8] By agitating an excess of the solute (this compound) with the solvent for a prolonged period, a saturated solution is formed. The subsequent quantification of the solute concentration in the saturated phase provides the solubility value at a given temperature. Gas chromatography is an ideal analytical technique for this purpose due to its high sensitivity and ability to separate volatile compounds like this compound from the solvent matrix.[9]

Materials and Instrumentation

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Internal standard (e.g., n-dodecane)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Gas chromatograph with a flame-ionization detector (GC-FID)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Syringes and filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow

The logical flow of the experimental protocol is depicted in the following diagram:

Caption: Thermodynamic Drivers of Solubility.

Conclusion

This technical guide has provided a multifaceted overview of the solubility of this compound. While a definitive, universal quantitative solubility dataset remains to be compiled, the principles and protocols outlined herein offer a robust framework for researchers to empirically determine these values. A thorough understanding of the interplay between the physicochemical properties of this compound, the nature of the solvent, and the underlying thermodynamic forces is essential for its effective utilization in research and development.

References

-

Wikipedia. This compound. Wikipedia.org. Accessed January 5, 2026. [Link]

-

Environics, Inc. How to Construct a Calibration Curve for Your GC Machine. Environicsinc.com. Published October 25, 2024. [Link]

-

Chemistry For Everyone. How To Make A Calibration Curve For Gas Chromatography? Youtube.com. Published January 20, 2025. [Link]

-

ResearchGate. How can I draw calibration curve for a gas chromatograph with known standards?? Researchgate.net. Published June 8, 2019. [Link]

-

ChemBK. This compound. Chembk.com. Accessed April 10, 2024. [Link]

-

Chemistry Stack Exchange. Solubility of Iodine in Some Organic Solvents. Chemistry.stackexchange.com. Published April 22, 2019. [Link]

-

PubChem. This compound. Pubchem.ncbi.nlm.nih.gov. Accessed January 5, 2026. [Link]

-

J-STAGE. Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with a Flame Ionization Detector. Jstage.jst.go.jp. Accessed January 5, 2026. [Link]

-

NIST. Hexane, 1-iodo-. Webbook.nist.gov. Accessed January 5, 2026. [Link]

-

Murdoch Research Portal. Reference materials for phase equilibrium studies. 1. Liquid–liquid equilibria (IUPAC Technical Report). Researchportal.murdoch.edu.au. Accessed January 5, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H13I | CID 12527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 638-45-9 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In--Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Iodohexane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-iodohexane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will dissect the spectral features of this compound, explaining the causal relationships between its molecular structure and the observed spectroscopic data. Furthermore, this guide provides a detailed, self-validating protocol for the acquisition of high-quality NMR spectra, ensuring reproducibility and accuracy.

Section 1: Fundamental Principles Influencing the NMR Spectra of this compound

The NMR spectrum of a molecule is a map of the chemical environments of its magnetically active nuclei. For this compound, the key influences on the ¹H and ¹³C chemical shifts are primarily electronic.

The Inductive Effect of Iodine: The iodine atom is more electronegative than carbon, though less so than other halogens like chlorine or bromine. This difference in electronegativity creates a dipole in the C-I bond, where the iodine atom withdraws electron density from the adjacent carbon (C1). This effect, known as the inductive effect, propagates down the alkyl chain, diminishing with distance.[1][2]

-

¹H NMR: Protons on carbons closer to the iodine atom are "deshielded." The reduced electron density around them means a stronger external magnetic field is required for resonance, shifting their signals "downfield" (to a higher ppm value).[1] The protons on the α-carbon (C1) are most affected, followed by the β-protons (C2), and so on.

-

¹³C NMR: Similarly, the C1 carbon experiences the strongest deshielding effect, resulting in a downfield shift. However, a unique phenomenon known as the "heavy atom effect" is observed with iodine. This effect causes an anomalous upfield (shielding) shift for the carbon directly attached to the heavy halogen (iodine), which counteracts the deshielding from the inductive effect.[3] This results in the C1 signal appearing at a much lower chemical shift than would be predicted based on electronegativity alone.[4]

Section 2: ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about its proton environments. The spectrum is characterized by distinct signals for each methylene group and the terminal methyl group, with multiplicities arising from spin-spin coupling between adjacent, non-equivalent protons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 (-CH₂-I) | ~3.19 | Triplet (t) | 2H | J ≈ 7.1 Hz |

| H2 (-CH₂-CH₂I) | ~1.82 | Quintet (p) | 2H | J ≈ 7.1 Hz |

| H3, H4, H5 (-(CH₂)₃-) | ~1.30 | Multiplet (m) | 6H | - |

| H6 (-CH₃) | ~0.89 | Triplet (t) | 3H | J ≈ 7.0 Hz |

Interpretation of the ¹H NMR Spectrum:

-

H1 Protons (δ ≈ 3.19 ppm): These protons are on the carbon directly bonded to the iodine atom. Due to the inductive effect of iodine, they are the most deshielded aliphatic protons and appear furthest downfield.[1] The signal is a triplet because these two protons are coupled to the two adjacent protons on C2 (n+1 rule: 2+1=3).

-

H2 Protons (δ ≈ 1.82 ppm): The protons on C2 are less deshielded than H1. Their signal appears as a quintet (or pentet) because they are coupled to the two protons on C1 and the two protons on C3 (n+1 rule: 2+2+1=5).

-

H3, H4, H5 Protons (δ ≈ 1.30 ppm): The signals for the central methylene groups (C3, C4, and C5) overlap in a complex multiplet. Their chemical environments are very similar as they are further from the influence of the iodine atom.

-

H6 Protons (δ ≈ 0.89 ppm): The terminal methyl protons are the most shielded, appearing furthest upfield. The signal is a triplet due to coupling with the two adjacent protons on C5 (n+1 rule: 2+1=3).

Caption: Structure of this compound with ¹H NMR assignments.

Section 3: ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-CH₂-I) | ~6.6 |

| C2 (-CH₂-CH₂I) | ~33.5 |

| C3 | ~30.8 |

| C4 | ~31.3 |

| C5 | ~22.5 |

| C6 (-CH₃) | ~14.0 |

Interpretation of the ¹³C NMR Spectrum:

-

C1 (δ ≈ 6.6 ppm): This carbon is directly attached to the iodine atom. While the inductive effect of iodine deshields this carbon, the "heavy atom effect" dominates, causing a significant upfield shift.[3][4] This results in the C1 signal appearing at an unexpectedly low chemical shift, even more upfield than the terminal methyl carbon in some cases.

-

C2 (δ ≈ 33.5 ppm): The β-carbon is deshielded by the inductive effect of the iodine atom, but is not subject to the heavy atom effect, causing it to appear downfield.

-

C3, C4, C5, C6: The remaining carbons show typical aliphatic chemical shifts. The chemical shifts generally decrease as the distance from the iodine atom increases, with C6 being the most upfield (after C1).

Caption: Structure of this compound with ¹³C NMR assignments.

Section 4: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup.[5] This protocol provides a self-validating workflow for analyzing this compound.

Materials and Equipment:

-

High-quality 5 mm NMR tubes

-

Deuterated chloroform (CDCl₃), ≥99.8% D

-

This compound sample

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

-

Lint-free wipes (e.g., Kimwipes)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

-

Sample Preparation:

-

For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7] CDCl₃ is a common choice for non-polar organic compounds like this compound.[8]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.

-

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean NMR tube.[6][9] The final sample height should be approximately 4-5 cm.[7]

-

Securely cap the NMR tube. Wipe the outside of the tube with a lint-free wipe to remove any dust or fingerprints.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.

-

Insert the sample into the NMR magnet.

-

Locking: The spectrometer's software will lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

-

Tuning and Matching: Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition Parameters (¹H):

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5x T1) is necessary.[10]

-

Number of Scans: 8-16 scans are typically sufficient for a ¹H spectrum.

-

-

Acquisition Parameters (¹³C):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

-

Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum. The chemical shift should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Section 5: Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly correlate with its molecular structure. The key diagnostic features are the downfield triplet in the ¹H spectrum at ~3.19 ppm, corresponding to the protons adjacent to the iodine, and the uniquely shielded C1 signal in the ¹³C spectrum at ~6.6 ppm, a hallmark of the heavy atom effect. By understanding the fundamental principles of inductive and heavy atom effects and employing a rigorous experimental protocol, researchers can confidently use NMR spectroscopy to characterize this compound and related iodoalkanes, ensuring the structural integrity and purity of these important chemical entities.

References

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.

- Cunha, S., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry.

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of iodoethane. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. (2022). Factors That Influence NMR Chemical Shift. [Link]

-

PubMed. Proton and iodine-127 nuclear magnetic resonance studies on the binding of iodide by lactoperoxidase. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

ResearchGate. (2017). 1H NMR puzzle. I was surprised to see 1H spectrum of 1-iodo-1(E)hexene , splitting pattern?. [Link]

-

University of Edinburgh. NMR Sample Prepara-on. [Link]

-

PROSPRE. 1 H NMR Predictor. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. sites.bu.edu [sites.bu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 1-Iodohexane

This in-depth technical guide provides a comprehensive analysis of 1-iodohexane using infrared (IR) spectroscopy and mass spectrometry (MS). Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the principles, experimental protocols, and detailed interpretation of the spectral data for this versatile alkylating agent.

Introduction

This compound (C₆H₁₃I) is a linear alkyl halide widely utilized as a precursor in various organic syntheses. Its reactivity is primarily dictated by the presence of the iodine atom, a good leaving group, at the primary carbon position. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide offers an expert-driven exploration of the IR and MS data of this compound, emphasizing the causality behind experimental choices and providing a self-validating framework for analysis.

Part 1: Infrared (IR) Spectroscopic Analysis of this compound

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a highly efficient and straightforward analytical technique. This method requires minimal sample preparation and provides high-quality spectra.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is a critical step to account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be optimized to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Causality of Experimental Choices:

-

Why ATR-FTIR? ATR-FTIR is ideal for liquid samples as it requires no dilution and the path length is independent of the sample volume. The evanescent wave, which penetrates a few micrometers into the sample, provides a strong signal for neat liquids.

-

Importance of a Background Scan: The background scan is crucial for removing spectral contributions from atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals, ensuring that the resulting spectrum is solely representative of the sample.

Interpretation of the this compound IR Spectrum

The infrared spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent C-H and C-I bonds.

Table 1: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2957, 2927, 2857 | Strong | C-H stretching (sp³) |

| 1465 | Medium | CH₂ scissoring (bending) |

| 1378 | Weak | CH₃ symmetric bending |

| 1255, 1221 | Medium | CH₂ wagging |

| 724 | Weak | CH₂ rocking |

| ~500-600 | Medium | C-I stretching |

Data sourced from the NIST Chemistry WebBook.[1]

Detailed Analysis:

-

C-H Stretching Vibrations (2850-3000 cm⁻¹): The strong absorptions observed at 2957, 2927, and 2857 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the hexyl chain.

-

CH₂ and CH₃ Bending Vibrations (1370-1470 cm⁻¹): The peak at 1465 cm⁻¹ is attributed to the scissoring (bending) vibration of the methylene (CH₂) groups. The weaker absorption at 1378 cm⁻¹ corresponds to the symmetric bending ("umbrella") mode of the terminal methyl (CH₃) group.

-

CH₂ Wagging and Rocking Vibrations (720-1300 cm⁻¹): The absorptions in the 1221-1255 cm⁻¹ region are due to the wagging vibrations of the CH₂ groups. The weak band at 724 cm⁻¹ is characteristic of the rocking motion of a chain of four or more methylene groups.

-

C-I Stretching Vibration (~500-600 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected in the lower frequency region of the spectrum. This absorption is a key indicator for the presence of the iodo functional group.

Caption: Key IR vibrational modes of this compound.

Part 2: Mass Spectrometric Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard a molecule, causing it to ionize and fragment. The resulting fragmentation pattern provides valuable information about the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical method. The gas chromatograph separates the sample components before they enter the mass spectrometer for detection.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated injection port of the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase lining the column. A temperature program is typically used to ensure efficient separation.

-

-

MS Analysis:

-

Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer, commonly a quadrupole.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Causality of Experimental Choices:

-

Why GC-MS? GC provides excellent separation of volatile compounds, ensuring that a pure sample of this compound enters the mass spectrometer, leading to a clean and interpretable mass spectrum.

-

Electron Ionization (70 eV): This standard ionization energy is high enough to cause reproducible fragmentation patterns, which are essential for structural elucidation and library matching.

-

Quadrupole Mass Analyzer: Quadrupole analyzers offer a good balance of resolution, sensitivity, and scan speed, making them well-suited for routine GC-MS analysis.

Interpretation of the this compound Mass Spectrum

The mass spectrum of this compound exhibits a characteristic fragmentation pattern dominated by the cleavage of the carbon-iodine bond and subsequent fragmentation of the resulting alkyl chain.

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Identity/Loss |

| 212 | Low | [C₆H₁₃I]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | Moderate | [I]⁺ | Iodine Cation |

| 85 | High | [C₆H₁₃]⁺ | Hexyl Cation (Loss of I) |

| 57 | High | [C₄H₉]⁺ | Butyl Cation |

| 43 | Base Peak | [C₃H₇]⁺ | Propyl Cation |

| 41 | High | [C₃H₅]⁺ | Allyl Cation |

| 29 | High | [C₂H₅]⁺ | Ethyl Cation |

Data sourced from the NIST Chemistry WebBook.[2]

Detailed Fragmentation Analysis:

-

Molecular Ion (m/z 212): The peak at m/z 212 corresponds to the intact this compound molecule that has lost one electron.[3] The molecular ion peak is often of low intensity for alkyl halides due to the facile cleavage of the carbon-halogen bond.

-

Loss of Iodine (m/z 85): A prominent peak is observed at m/z 85, resulting from the cleavage of the C-I bond to lose an iodine radical, forming a hexyl carbocation ([C₆H₁₃]⁺).[3]

-

Iodine Cation (m/z 127): The peak at m/z 127 corresponds to the iodine cation ([I]⁺), formed by the alternative cleavage of the C-I bond where the charge is retained by the iodine atom.

-

Alkyl Chain Fragmentation: The hexyl cation (m/z 85) undergoes further fragmentation, leading to a series of smaller carbocations. The most abundant of these is the propyl cation at m/z 43, which is the base peak. Other significant alkyl fragment ions are observed at m/z 57 (butyl cation) and m/z 29 (ethyl cation).

-

Allyl Cation (m/z 41): The peak at m/z 41 is likely due to the formation of the resonance-stabilized allyl cation ([C₃H₅]⁺) through rearrangement and loss of hydrogen from the propyl cation.

Caption: Fragmentation of this compound in EI-MS.

Conclusion

The combined application of infrared spectroscopy and mass spectrometry provides a powerful and complementary approach to the characterization of this compound. IR spectroscopy confirms the presence of the alkyl chain and the carbon-iodine bond through their characteristic vibrational absorptions. Mass spectrometry, in addition to confirming the molecular weight, reveals a detailed fragmentation pattern that is consistent with the structure of a primary alkyl iodide. This in-depth guide provides the foundational knowledge and practical protocols for the confident analysis of this compound, serving as a valuable resource for researchers and scientists in the field.

References

-

NIST. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Guide to the Finkelstein Reaction: Mechanism and Synthesis of 1-Iodohexane

Introduction: The Strategic Importance of Halogen Exchange

In the landscape of synthetic organic chemistry, the ability to strategically interconvert functional groups is paramount. The Finkelstein reaction, named after the German chemist Hans Finkelstein, stands as a cornerstone transformation for halogen exchange.[1][2] It is a robust and widely utilized method for converting alkyl chlorides or bromides into the corresponding alkyl iodides.[1][3][4] This guide provides an in-depth exploration of the Finkelstein reaction's mechanism, focusing on its application in the synthesis of 1-iodohexane, a valuable alkylating agent and synthetic intermediate.[5][6] We will dissect the core principles, experimental causality, and practical considerations that make this reaction a staple in the modern laboratory.

The Core Mechanism: A Quintessential Sₙ2 Pathway

The Finkelstein reaction is a classic and unambiguous example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2][3] This classification is not merely academic; it dictates the reaction's stereochemistry, kinetics, and substrate scope. The synthesis of this compound from a precursor like 1-chlorohexane proceeds through a single, concerted step.[7][8]

The key mechanistic events are as follows:

-

Nucleophilic Attack: The iodide ion (I⁻), acting as a potent nucleophile, attacks the electrophilic carbon atom bonded to the leaving group (e.g., chlorine in 1-chlorohexane).[9][10]

-

Backside Attack: This attack occurs from the side opposite to the leaving group, a trajectory known as "backside attack".[8][11] This approach is sterically and electronically favored, as it minimizes repulsion between the electron-rich nucleophile and the electron-rich leaving group.[8]

-

Concerted Bond Formation and Cleavage: The formation of the new carbon-iodine bond and the breaking of the carbon-chlorine bond happen simultaneously.[7][12]

-

Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is transiently pentacoordinate, with partial bonds to both the incoming iodide and the outgoing chloride.[11][12]

-

Inversion of Configuration: A critical consequence of the backside attack is the inversion of stereochemical configuration at the carbon center, often referred to as a Walden inversion.[7][13] While this compound is not chiral, this inversion is a fundamental characteristic of the Sₙ2 mechanism.[13]

The rate of this bimolecular reaction is dependent on the concentration of both the alkyl halide and the iodide nucleophile, as described by the second-order rate law: Rate = k[R-X][I⁻].[13]

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. byjus.com [byjus.com]

- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 10. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. SN2 reaction - Wikipedia [en.wikipedia.org]

- 13. SN2 Reaction Mechanism [chemistrysteps.com]

An In-depth Technical Guide on the Stability and Potential Degradation Pathways of 1-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodohexane is a valuable alkylating agent in organic synthesis, prized for the reactivity of its carbon-iodine bond.[1][2][3][4] This same reactivity, however, renders the molecule susceptible to various degradation pathways, compromising reagent purity, and impacting experimental reproducibility and product quality. This guide provides a comprehensive analysis of the stability of this compound, detailing its principal degradation mechanisms, including photodegradation, thermal decomposition, hydrolysis, and elimination. We will explore the causality behind these pathways, present methodologies for stability assessment, and offer detailed protocols for conducting forced degradation studies. The objective is to equip researchers with the foundational knowledge and practical tools necessary to ensure the integrity of this compound in their research and development endeavors.

Introduction: The Double-Edged Sword of the Carbon-Iodine Bond

This compound (C₆H₁₃I) is a colorless to light-yellow liquid widely used to introduce the hexyl moiety into organic molecules.[1][4][5] Its utility stems from the inherent weakness of the carbon-iodine (C-I) bond. Compared to other carbon-halogen bonds, the C-I bond has the lowest bond dissociation energy, making iodide an excellent leaving group in nucleophilic substitution reactions.[1][6][7] This high reactivity is advantageous for synthesis but is also the root of its instability.

Exposure to common laboratory conditions such as light, heat, and moisture can initiate degradation, often visually indicated by a yellow or brown discoloration due to the formation of molecular iodine (I₂).[1][8] To counteract this, commercial preparations of this compound are frequently stabilized, typically with copper chips that act as scavengers for any formed iodine.[5][8] Understanding the delicate balance between reactivity and stability is paramount for its effective use.

Physicochemical Properties

A summary of key physicochemical data for this compound is essential for its proper handling and for designing experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃I | [1][9] |

| Molecular Weight | 212.07 g/mol | [1][4][9] |

| Appearance | Colorless to light yellow liquid | [1][4][10] |

| Boiling Point | 179-181 °C | [1][4][5][10] |

| Melting Point | -75 °C | [1][4][5][10] |

| Density | 1.437 g/mL at 25 °C | [1][4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][3][5] |

| C-I Bond Energy | ~214-240 kJ/mol | [11][12] |

Core Degradation Pathways of this compound

The degradation of this compound can be triggered by several factors, each leading to distinct chemical transformations. The primary pathways are photodegradation, thermal decomposition, hydrolysis (nucleophilic substitution), and elimination.

Caption: Principal degradation pathways of this compound.

Photodegradation: A Radical-Mediated Pathway

Causality: The C-I bond is the weakest link in the this compound molecule and is susceptible to homolytic cleavage upon exposure to light, particularly in the UV spectrum.[1] The energy from photons can exceed the bond dissociation energy, initiating a free-radical chain reaction.[1]

Mechanism:

-

Initiation: The C-I bond absorbs a photon and breaks, forming a hexyl radical and an iodine radical.

-

CH₃(CH₂)₅-I + hν → CH₃(CH₂)₅• + I•

-

-

Propagation: These highly reactive radicals can abstract atoms from other molecules or combine, leading to a cascade of products. This includes the formation of molecular iodine (I₂), which causes the characteristic discoloration.[1]

-

I• + I• → I₂

-

CH₃(CH₂)₅• + I₂ → CH₃(CH₂)₅-I + I•

-

CH₃(CH₂)₅• + CH₃(CH₂)₅• → CH₃(CH₂)₁₀CH₃ (Dodecane)

-

Consequence: Photodegradation leads to a loss of purity and the introduction of various byproducts, including I₂, HI, and other hydrocarbons.[1] This necessitates storing this compound in amber or opaque containers in a dark place.[8]

Thermal Decomposition and Elimination

Causality: Elevated temperatures provide the necessary activation energy to overcome the barrier for elimination reactions (dehydrohalogenation).[1] This pathway is significantly accelerated in the presence of a base.

Mechanism (E2): In the presence of a strong, sterically hindered base like potassium tert-butoxide (t-BuOK), a bimolecular elimination (E2) reaction is favored.[13] The base abstracts a proton from the carbon adjacent to the C-I bond (the β-carbon), while the C-I bond breaks simultaneously to form an alkene.

-

Reactants: this compound, Strong Base (e.g., t-BuOK)

-

Products: 1-Hexene, Hydrogen Iodide (HI)[1]

-

Conditions: The reaction is favored by heat and strong, bulky bases.[13] For this compound, the Zaitsev and Hofmann elimination products are identical (1-hexene).[13]

Hydrolysis: Nucleophilic Substitution

Causality: Although this compound is insoluble in water, it can undergo slow hydrolysis, especially in the presence of moisture or protic solvents.[1] Water acts as a nucleophile, attacking the electrophilic carbon atom bonded to the iodine.

Mechanism (SN2): As a primary alkyl halide, this compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[13] This involves a single, concerted step where the nucleophile attacks the carbon atom, and the iodide leaving group departs simultaneously.[4][13]

-

Reactants: this compound, Water (or other nucleophiles)

-

Products: 1-Hexanol, Hydrogen Iodide (HI)[1]

-

Conditions: The rate is generally slow but is accelerated by higher temperatures and the presence of better nucleophiles.[1]

Analytical Methodologies for Stability Assessment

To properly assess the stability of this compound and quantify its degradation, robust analytical methods are required. The choice of method depends on the expected degradation products, which are typically more volatile (1-hexene) or more polar (1-hexanol) than the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound and its primary degradation products (1-hexene, 1-hexanol).[8][14] The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Self-Validation: The method's validity is confirmed by achieving good chromatographic resolution between the parent compound and all potential degradants. Peak purity can be assessed using the mass spectral data across the peak, ensuring that no co-eluting impurities are present.

High-Performance Liquid Chromatography (HPLC)

Rationale: While GC is often preferred, HPLC can be a valuable complementary technique, especially for detecting non-volatile or thermally unstable impurities that may not be amenable to GC analysis.[14]

Self-Validation: An HPLC stability-indicating method is validated by demonstrating specificity, where the degradation products are resolved from the main peak and from each other. Photodiode array (PDA) detection can be used to assess peak purity spectrally.

Recommended Protocol: A Forced Degradation Study

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[15][16] The goal is to achieve a target degradation of approximately 5-20%.[15][17][18]

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Experimental Methodology

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound, high purity

-

Acetonitrile (ACN), HPLC grade

-

Purified Water, HPLC grade

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Photostability chamber

-

Thermostatically controlled oven/water bath

-

Validated GC-MS or HPLC method

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., ACN/Water 50:50) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as heat strongly accelerates elimination.

-

Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature in the dark.[19]

-

Thermal Degradation: Incubate the stock solution at 60°C in the dark.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Timepoint Sampling and Analysis:

-

Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Crucial Step - Quenching: Immediately quench the reaction to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Analyze all samples, including an unstressed control, using the pre-validated stability-indicating analytical method.

-

-

Data Interpretation:

-

Identify and characterize any degradation products formed using mass spectral data (from GC-MS or LC-MS).

-

Calculate the percentage degradation of this compound and the percentage formation of each impurity.

-

Perform a mass balance calculation to ensure that all degradation products have been accounted for. A good mass balance (95-105%) provides confidence in the analytical results.

-

Conclusion

The synthetic utility of this compound is intrinsically linked to its chemical instability. A thorough understanding of its degradation pathways—photolytic, thermal, hydrolytic, and elimination—is not merely academic but a practical necessity for any scientist utilizing this reagent. By implementing proper storage and handling procedures, such as protection from light and heat, and by employing robust analytical methods to monitor purity, researchers can mitigate the risks associated with degradation. The forced degradation protocols outlined in this guide serve as a framework for proactively identifying potential impurities and developing a comprehensive stability profile, ensuring the reliability of experimental outcomes and the quality of synthesized materials in drug discovery and development.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of this compound.

- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving this compound.

- Benchchem. (n.d.). Technical Support Center: this compound Storage and Stability.

- NIH National Library of Medicine. (2011). Development of forced degradation and stability indicating studies of drugs—A review.

- Filo. (2023). The dissociation energy of a carbon-iodine bond is typically about 240 kJ/mol.

- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.

- STEMart. (n.d.). Forced Degradation Studies.

- Wikipedia. (n.d.). This compound.

- Benchchem. (n.d.). In-Depth Technical Guide to Stabilized this compound for Researchers and Drug Development Professionals.

- ECHEMI. (n.d.). 638-45-9, this compound Formula.

- Benchchem. (n.d.). A Comparative Guide to Purity Determination of this compound: HPLC, GC, and NMR Methodologies.

- Quora. (2018). Which carbon halogen bond has the lowest bond enthalpy?.

- Nagwa. (2021). Calculating the Carbon–Iodine Bond Energy in Iodination of Ethene.